1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline
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Overview
Description
1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline is a compound of significant interest in the field of medicinal chemistry
Preparation Methods
The synthesis of 1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridin-3-ylsulfonyl Group: This step often involves the sulfonylation of the indoline core using reagents such as pyridine-3-sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Pyridin-4-yl Group: The final step involves coupling the pyridin-4-yl group to the indoline core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyridine rings can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. Detailed studies on the molecular targets and pathways involved are necessary to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
1-(Pyridin-3-ylsulfonyl)-5-(pyridin-4-yl)indoline can be compared with other similar compounds, such as:
1-(Pyridin-3-ylsulfonyl)-2-(pyridin-4-yl)indoline: This compound has a similar structure but with different substitution patterns, which can lead to variations in its chemical and biological properties.
1-(Pyridin-3-ylsulfonyl)-5-(pyridin-2-yl)indoline: Another structural isomer with potential differences in reactivity and activity.
1-(Pyridin-4-ylsulfonyl)-5-(pyridin-3-yl)indoline: This compound features a reversed sulfonyl group attachment, which can affect its interactions with biological targets.
Properties
IUPAC Name |
5-pyridin-4-yl-1-pyridin-3-ylsulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-24(23,17-2-1-8-20-13-17)21-11-7-16-12-15(3-4-18(16)21)14-5-9-19-10-6-14/h1-6,8-10,12-13H,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAFRKYAHXTUAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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